molecular formula C11H14N2O2 B11965140 ethyl (2E)-2-(1-phenylethylidene)hydrazinecarboxylate

ethyl (2E)-2-(1-phenylethylidene)hydrazinecarboxylate

Cat. No.: B11965140
M. Wt: 206.24 g/mol
InChI Key: RVYSVKPRZBKDQS-FMIVXFBMSA-N
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Description

Ethyl (2E)-2-(1-phenylethylidene)hydrazinecarboxylate is an organic compound with a complex structure that includes a hydrazinecarboxylate group and a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(1-phenylethylidene)hydrazinecarboxylate typically involves the reaction of ethyl hydrazinecarboxylate with 1-phenylethylidene. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(1-phenylethylidene)hydrazinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions can vary widely depending on the desired outcome, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl (2E)-2-(1-phenylethylidene)hydrazinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(1-phenylethylidene)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl (2E)-2-(1-phenylethylidene)hydrazinecarboxylate include:

  • Mthis compound
  • Ethyl (2Z)-2-(1-phenylethylidene)hydrazinecarboxylate
  • Butanedioic acid, (1-phenylethylidene)-, 1-ethyl ester

Uniqueness

This compound is unique due to its specific structural configuration and the presence of both hydrazinecarboxylate and phenylethylidene groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl N-[(E)-1-phenylethylideneamino]carbamate

InChI

InChI=1S/C11H14N2O2/c1-3-15-11(14)13-12-9(2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,13,14)/b12-9+

InChI Key

RVYSVKPRZBKDQS-FMIVXFBMSA-N

Isomeric SMILES

CCOC(=O)N/N=C(\C)/C1=CC=CC=C1

Canonical SMILES

CCOC(=O)NN=C(C)C1=CC=CC=C1

Origin of Product

United States

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